Ácido aspártico-glutamina

Descripción general

Descripción

Aspartyl-Glutamine (Asp-Gln) is an amino acid derivative that is widely used in scientific research. It is a valuable tool for scientists in a variety of fields, including biochemistry, physiology, and pharmacology. Asp-Gln has a wide range of applications, from drug development to diagnostics.

Aplicaciones Científicas De Investigación

Neuromodulador en la salud cerebral

El N-acetil-aspártico-glutamato (NAAG), una variante de Aspartyl-Glutamine, es el dipéptido más abundante en el cerebro . Actúa como un neuromodulador de las sinapsis glutamatérgicas al activar el receptor metabotrópico presináptico del glutamato 3 (mGluR3) . NAAG se libera en respuesta al glutamato y proporciona a la neurona postsináptica un mecanismo de retroalimentación para inhibir la señalización excesiva del glutamato .

Papel en las enfermedades neurológicas

NAAG ha sido ampliamente estudiado en muchas enfermedades neurológicas . Juega un papel específico en estas enfermedades debido a su función como neuromodulador .

Tratamiento potencial para trastornos cerebrales

El aumento del NAAG endógeno, por ejemplo, inhibiendo la enzima extracelular carboxipeptidasa II del glutamato (GCPII), es una opción de tratamiento prometedora para muchos trastornos cerebrales donde la excitotoxicidad glutamatérgica juega un papel .

Papel en el cáncer

NAAG es más abundante en cánceres de grado superior . Sirve como un reservorio para proporcionar glutamato a las células cancerosas a través de GCPII .

Objetivo potencial para la terapia del cáncer

La inhibición de GCPII y la glutaminasa, lo que resulta en una reducción tanto de las concentraciones de glutamato como del crecimiento del cáncer, sugiere que GCPII es un objetivo viable para la terapia del cáncer .

Papel en el reservorio de glutamato en el cáncer

NAAG actúa como un reservorio de glutamato en el cáncer, promoviendo el crecimiento del cáncer

Mecanismo De Acción

Target of Action

Aspartyl-Glutamine, also known as N-acetyl-aspartyl-glutamate (NAAG), is the most abundant dipeptide in the brain . It primarily targets the metabotropic glutamate receptor 3 (mGluR3) . This receptor is a presynaptic receptor that plays a crucial role in the neuromodulation of glutamatergic synapses .

Mode of Action

NAAG acts as a neuromodulator of glutamatergic synapses by activating the mGluR3 . It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter . In response to glutamate, NAAG is released and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .

Biochemical Pathways

NAAG plays a significant role in the glutamate metabolic pathway . It is involved in the modulation of glutamatergic neurotransmission . . The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release .

Pharmacokinetics

It is known that the availability of naag in synapses is regulated by the enzyme gcpii . Inhibiting GCPII, which degrades NAAG, is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .

Result of Action

The action of NAAG results in the modulation of glutamatergic neurotransmission . By activating mGluR3, NAAG reduces glutamate release . This modulation has implications for various neurological and psychiatric diseases .

Action Environment

The action of NAAG is influenced by the environment within the central nervous system. The concentration of NAAG varies across different regions of the central nervous system . Environmental factors that could influence the action of NAAG include the presence of glutamate, the activity of GCPII, and the expression of mGluR3 .

Análisis Bioquímico

Biochemical Properties

Aspartyl-Glutamine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their function and activity . For instance, Aspartyl-Glutamine acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3) . This interaction modulates the synaptic transmission, influencing the overall function of the nervous system .

Cellular Effects

Aspartyl-Glutamine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Aspartyl-Glutamine is released in response to glutamate, providing the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling . This modulation of glutamate signaling can have significant effects on neuronal function and health .

Molecular Mechanism

The molecular mechanism of Aspartyl-Glutamine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A key regulator of synaptically available Aspartyl-Glutamine is the extracellular enzyme glutamate carboxypeptidase II (GCPII), which rapidly degrades Aspartyl-Glutamine . The main effect of Aspartyl-Glutamine occurs through increased mGluR3 activation and thereby reduced glutamate release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aspartyl-Glutamine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Aspartyl-Glutamine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Aspartyl-Glutamine is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also influences metabolic flux or metabolite levels .

Transport and Distribution

Aspartyl-Glutamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Aspartyl-Glutamine and any effects on its activity or function are crucial aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

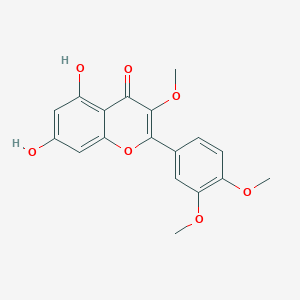

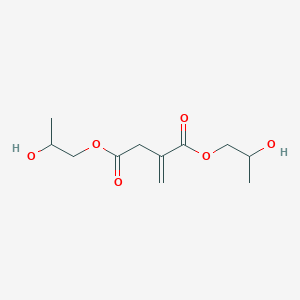

IUPAC Name |

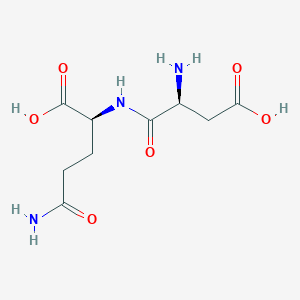

(2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMPSRPMQQDRIB-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332888 | |

| Record name | Aspartyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13433-13-1 | |

| Record name | α-L-Aspartyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.